Crystallographic Characterization and Structural Dynamics of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one
Crystallographic Characterization and Structural Dynamics of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one
Executive Summary
The compound 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one is a highly functionalized, privileged scaffold in organic synthesis and medicinal chemistry. Featuring a rigid indole core, an N-methyl group, a C2-phenyl ring, and a highly reactive C3-chloroacetyl moiety, it serves as a versatile bifunctional electrophile. Understanding its precise three-dimensional architecture through Single-Crystal X-ray Diffraction (SC-XRD) is critical for rationalizing its reactivity, particularly its steric congestion and conformational preferences during nucleophilic attack or annulation reactions. This technical guide details the crystallographic parameters, the self-validating experimental protocols required for its structural elucidation, and the geometric consequences of its substitution pattern.
Quantitative Crystallographic Data
The structural identity of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one has been unambiguously confirmed via SC-XRD and deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 1990750 , as reported in the context of Rh(III)-catalyzed syntheses of isoindolinones . The quantitative crystallographic parameters are summarized in Table 1.
Table 1: Summary of Crystallographic and Refinement Data
| Crystallographic Parameter | Value |
| Empirical Formula | C₁₇H₁₄ClNO |
| Formula Weight | 283.74 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100.0 K |
| Radiation Source | Microfocus (Mo Kα or Cu Kα) |
| Structure Solution | Intrinsic Phasing |
| Refinement Method | Full-matrix least-squares on F² |
| CCDC Deposition Number | 1990750 |
Experimental Protocol: Single-Crystal X-ray Diffraction
As a Senior Application Scientist, it is imperative to design an XRD protocol that is not merely a sequence of steps, but a self-validating system where each experimental choice is governed by strict physical causality.
Step-by-Step Methodology
Step 1: Crystal Selection and Mounting
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Action: Select a single crystal with well-defined faces (optimal dimensions ~0.1–0.3 mm) under a polarized light microscope. Mount the crystal on a MiTeGen polyimide loop using a highly viscous perfluoropolyether (Paratone) oil.
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Causality: Polarized light ensures the selected crystal is a single domain (extinguishing light uniformly) rather than a twinned aggregate. Paratone oil serves a dual purpose: it acts as a mechanical adhesive and forms a hydrophobic barrier, preventing atmospheric moisture from degrading the crystal lattice prior to cooling.
Step 2: Cryocooling
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Action: Flash-cool the mounted crystal to 100.0 K using an open-flow nitrogen cryostat.
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Causality: Flash-cooling vitrifies the Paratone oil, locking the crystal in place without forming ice rings that would contaminate the diffraction pattern. More importantly, lowering the temperature to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This enhances the resolution of high-angle diffraction spots, allowing for a highly precise determination of the carbon-chlorine (C-Cl) bond length.
Step 3: Data Collection
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Action: Execute the data collection on a Bruker D8 Venture diffractometer equipped with a PHOTON II CPAD detector, utilizing microfocus X-ray radiation.
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Causality: The microfocus source provides a brilliant, highly collimated beam that maximizes the signal-to-noise ratio for small organic crystals. The CPAD (Charge-Integrating Pixel Array Detector) ensures zero dead-time and high dynamic range, capturing both intense low-angle reflections and weak high-angle data accurately.
Step 4: Data Reduction and Absorption Correction
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Action: Integrate the raw diffraction frames using the SAINT software and apply a multi-scan absorption correction using SADABS.
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Causality: Because the molecule contains a heavier chlorine atom, X-rays are absorbed differently depending on the path length through the crystal. SADABS uses redundant reflections collected at different orientations to model and correct this empirical absorption, ensuring the integrated intensities ( I ) accurately represent the structure factors ( ∣F∣2 ).
Step 5: Structure Solution and Refinement
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Action: Solve the phase problem using Intrinsic Phasing via SHELXT and refine the structure using full-matrix least-squares on F2 with SHELXL within the OLEX2 GUI .
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Causality: Intrinsic phasing is mathematically superior for light-atom structures, rapidly locating the Cl, O, N, and C atoms by evaluating millions of phase permutations. During refinement, all non-hydrogen atoms are modeled anisotropically (as ellipsoids). Hydrogen atoms are placed in geometrically calculated positions using a riding model to prevent over-parameterization of the data.
Figure 1: Step-by-step crystallographic workflow for the structural determination of the title compound.
Structural Analysis and Molecular Geometry
Conformational Steric Congestion
The crystal structure reveals significant steric congestion localized around the C2–C3 bond of the indole core. The indole ring itself maintains strict planarity, characteristic of its 10-π aromatic system. The N-methyl group lies within this plane.
However, to alleviate severe steric clashes between the ortho-hydrogens of the C2-phenyl ring and the protons of the N-methyl group, the phenyl ring is forced to twist significantly out of the indole plane. This dihedral angle is a defining conformational feature of 1-methyl-2-phenylindoles. Furthermore, the bulky C3-chloroacetyl group (-C(=O)CH₂Cl) must orient itself to minimize repulsion from the twisted C2-phenyl ring. Consequently, the carbonyl oxygen typically points away from the phenyl substituent, often adopting a conformation that allows for a weak intramolecular C-H···O interaction with the C4 proton of the indole core.
Crystallographic Validation (The Self-Validating System)
The integrity of this structural model is internally validated by the refinement metrics. A correct structural assignment is confirmed when the least-squares refinement converges (shift/error ≈ 0). The reliability factors ( R1 and wR2 ) must drop to acceptable thresholds (typically R1 < 0.05 for high-quality data), and the Goodness-of-Fit (GoF) should approach 1.0. Crucially, the final difference Fourier map must show no significant residual electron density peaks ( Δρmax < 0.5 e/ų) near the chlorine atom, proving that the halogen has been correctly assigned and is not disordered with a methyl group.
Synthetic Utility and Reactivity Pathways
The precise spatial arrangement elucidated by the crystal structure directly informs the chemical reactivity of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one. The compound acts as a highly effective bifunctional electrophile. The α-carbon attached to the chlorine atom is highly susceptible to S_N2 nucleophilic attack due to the adjacent electron-withdrawing carbonyl group. Concurrently, the carbonyl carbon can undergo nucleophilic addition or reduction. This dual reactivity makes it an ideal precursor for synthesizing complex, pharmacologically active indole-fused heterocycles.
Figure 2: Logical reactivity pathways leveraging the bifunctional chloroacetyl group of the compound.
Conclusion
The single-crystal X-ray diffraction analysis of 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (CCDC 1990750) provides an unambiguous map of its steric and electronic topography. By employing a rigorous, self-validating crystallographic protocol utilizing cryogenic temperatures and intrinsic phasing, researchers can extract high-fidelity geometric data. This structural insight is foundational for drug development professionals and synthetic chemists aiming to leverage this scaffold in advanced cross-coupling, S_N2 substitutions, and heterocycle annulation cascades.
References
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Shaaban, S., Davies, C., Merten, C., Flegel, J., Otte, F., Strohmann, C., & Waldmann, H. (2020). "RhIII-Catalyzed C-H Activation of Aryl Hydroxamates for the Synthesis of Isoindolinones." Chemistry—A European Journal, 26(47), 10729-10734. URL:[Link]
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Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
